1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide
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Overview
Description
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a cyclopropylmethane moiety and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 3-aminophenylamine with cyclopropylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropylmethane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The aminophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-aminophenyl)ethan-1-one: Similar structure but lacks the sulfonamide and cyclopropylmethane groups.
N-(3-aminophenyl)methanesulfonamide: Similar structure but lacks the cyclopropylmethane group.
1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl: Contains an aminophenyl group but has a different core structure.
Uniqueness
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide is unique due to the presence of both the sulfonamide and cyclopropylmethane groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(3-aminophenyl)-N-cyclopropylmethanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-1-2-8(6-9)7-15(13,14)12-10-4-5-10/h1-3,6,10,12H,4-5,7,11H2 |
InChI Key |
KMULOFFKMZANMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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